N-cyclohexyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azadibenzocyclooctyne-Biotin conjugate involves multiple steps, including the preparation of the azadibenzocyclooctyne moiety and its subsequent conjugation with biotin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions
Azadibenzocyclooctyne-Biotin conjugate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Azadibenzocyclooctyne-Biotin conjugate has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Utilized in bioconjugation techniques to study protein interactions.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Azadibenzocyclooctyne-Biotin conjugate involves its ability to form stable covalent bonds with target molecules. This property makes it useful in bioconjugation techniques, where it can be used to link proteins or other biomolecules. The molecular targets and pathways involved in its action are primarily related to its ability to form these stable bonds .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Azadibenzocyclooctyne-Biotin conjugate include:
Dibenzocyclooctyne (DBCO): Another compound used in bioconjugation techniques.
Biotin-PEG4-NHS Ester: A biotin derivative used for labeling proteins and other biomolecules.
Uniqueness
What sets Azadibenzocyclooctyne-Biotin conjugate apart from these similar compounds is its unique structure, which allows for more efficient and stable bioconjugation. This makes it particularly valuable in research settings where precise and stable labeling is required .
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S/c1-35-22-14-8-9-19(15-22)17-32-27(34)26-25(23(16-29-26)20-10-4-2-5-11-20)31-28(32)36-18-24(33)30-21-12-6-3-7-13-21/h2,4-5,8-11,14-16,21,29H,3,6-7,12-13,17-18H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZNDNYGXFLQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.